5-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-3-amine
Description
5-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a 4-chloro-3-nitrophenyl group
Properties
IUPAC Name |
5-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5O2/c9-5-2-1-4(3-6(5)14(15)16)7-11-8(10)13-12-7/h1-3H,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHFJTQGVPZELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-chloro-3-nitroaniline with hydrazine derivatives under specific conditions. One common method includes the cyclization of 4-chloro-3-nitroaniline with hydrazine hydrate in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, chlorination, and cyclization reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro and chloro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiocyanate in solvents like methanol or DMF are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Major Products
Substitution: Products include derivatives where the nitro or chloro groups are replaced by other functional groups.
Reduction: The major product is 5-(4-chloro-3-aminophenyl)-1H-1,2,4-triazol-3-amine.
Scientific Research Applications
5-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The triazole ring can also coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenol: Shares the chloro and nitro substituents but lacks the triazole ring.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Contains a similar aromatic structure but with a different functional group arrangement.
Uniqueness
5-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
